Hydrazinecarbothioamide, 2-phenyl-

Catalog No.
S718817
CAS No.
645-48-7
M.F
C7H9N3S
M. Wt
167.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrazinecarbothioamide, 2-phenyl-

1-Phenyl-3-thiosemicarbazide is a bifunctional reagent that addresses challenges in synthesizing C-5 unsubstituted 3-amino-1,2,4-triazoles and in trace metal preconcentration. Its phenyl group enhances lipophilicity over unsubstituted analogs, ensuring efficient phase separation and quantitative retention on non-polar sorbents.

  • Enables green, solvent-free ball-milling synthesis of 2-hydrazinylthiazoles without isolating toxic intermediates.
  • Functionalizes silica/polymeric resins for simultaneous SPE determination of Co, Cu, Ni, Pb in water and food.
  • Preferred convergent precursor for CRF1 receptor antagonist and neuropeptide Y ligand key intermediates.

CAS Number

645-48-7

Product Name

Hydrazinecarbothioamide, 2-phenyl-

IUPAC Name

anilinothiourea

Molecular Formula

C7H9N3S

Molecular Weight

167.23 g/mol

InChI

InChI=1S/C7H9N3S/c8-7(11)10-9-6-4-2-1-3-5-6/h1-5,9H,(H3,8,10,11)

InChI Key

JDXKTOBMLZLCSB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NNC(=S)N

Canonical SMILES

C1=CC=C(C=C1)NNC(=S)N

The exact mass of the compound Hydrazinecarbothioamide, 2-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179798. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Phenylhydrazinecarbothioamide, 1-Phenylthiosemicarbazide, N-Phenylhydrazinecarbothioamide, Phenylthiosemicarbazide, 2-Phenyl-1-hydrazinecarbothioamide

Purity

≥97%

Package Size

5 g

1-Phenyl-3-thiosemicarbazide (also known as 2-phenylhydrazinecarbothioamide) is a highly versatile bifunctional building block and chelating agent, characterized by its thiosemicarbazide core and a lipophilic phenyl substituent. In industrial and analytical procurement, it is primarily sourced as a high-purity precursor for the synthesis of biologically active heterocycles—such as 3-amino-1,2,4-triazoles and 2-hydrazinylthiazoles—and as a highly effective ligand for trace metal preconcentration via solid-phase extraction (SPE) [1]. The presence of the phenyl ring significantly enhances the hydrophobicity of its metal complexes compared to unsubstituted thiosemicarbazide, making it a reliable choice for partitioning into organic phases or adsorbing onto functionalized resins like silica gel and macroporous polymers[2].

Research Fit

Synthesis
Thiosemicarbazide scaffold for heterocyclic and metal-complex synthesis
SAR probe
4-Phenyl group enables electronic tuning; reported antibacterial screening context
Chelation
Ligand for transition metal coordination and analytical reagent development

Substituting 1-phenyl-3-thiosemicarbazide with simpler analogs like unsubstituted thiosemicarbazide or 1-phenylthiourea disrupts both analytical and synthetic workflows. In trace metal extraction, the lack of the phenyl group in standard thiosemicarbazide drastically reduces the lipophilicity of the resulting metal chelates, leading to poor retention on non-polar sorbents and incomplete phase separation in extraction protocols [1]. Conversely, in heterocyclic synthesis, substituting with 1-phenylthiourea alters the available nucleophilic nitrogen centers, preventing the direct, one-step cyclization required to form specific 3-amino-1,2,4-triazoles lacking C-5 substitution [2]. Furthermore, replacing it with classic broad-spectrum chelators like dithizone often requires complex masking agents to achieve the specific multi-element selectivity that 1-phenyl-3-thiosemicarbazide provides under controlled pH conditions.

Substitution Risk

Electronic shift
4-Phenyl substitution defines HOMO-LUMO gap (reported 3.93 eV); generic thiosemicarbazide may alter reactivity and chelation profile.
Bioactivity sensitivity
Minor aryl changes (e.g., p-Cl) shift antibacterial endpoint; unsubstituted scaffold yields a distinct profile, not interchangeable with derivatives.
Chelation specificity
Metal-complex stability constants are ligand-specific; alternative thiosemicarbazides may not reproduce the reported Re chelation performance.

High-Capacity Multi-Element Preconcentration via Silica Gel Functionalization

When covalently bonded to modified silica gel (PTC-SG), 1-phenyl-3-thiosemicarbazide demonstrates exceptional multi-element adsorption capacities, achieving 8.9 mg/g for Ni(II), 8.3 mg/g for Co(II), 7.9 mg/g for Cu(II), and 6.3 mg/g for Pb(II) [1]. This functionalization leverages the compound's multiple donor atoms (S, N) to achieve limits of detection (LOD) below 1.2 µg/L for these heavy metals, outperforming non-functionalized baseline silica which exhibits negligible retention for trace metals under identical aqueous conditions [1].

Evidence DimensionAdsorption capacity for Co(II) and Ni(II)
Target Compound Data8.3 mg/g (Co) and 8.9 mg/g (Ni) on PTC-SG
Comparator Or BaselineUnmodified silica gel (baseline: near-zero specific retention)
Quantified DifferenceQuantitative multi-element retention enabling sub-µg/L detection limits
ConditionsSolid-phase extraction from aqueous solutions prior to flame atomic absorption spectrometry (FAAS)

Procuring this specific chelator for resin functionalization guarantees high-throughput, reproducible trace metal enrichment without the need for liquid-liquid organic solvent extraction.

Electronic reactivity
Class-level inference
HOMO-LUMO gap 3.9323 eV
Supports reactivity prediction for 4-Ph scaffold
DFT B3LYP/6-311++G(d,p); other substituents alter gap

Yield Efficiency in Mechanochemical Heterocycle Synthesis

1-Phenyl-3-thiosemicarbazide serves as a highly efficient precursor in the solvent-free, ball-milling synthesis of heterocycles. In the one-pot sequential reaction with in situ generated α-chloro-p-bromoacetophenone, 1-phenyl-3-thiosemicarbazide yields the corresponding 2-hydrazinylthiazole at 83% yield [1]. This direct cyclization bypasses the need for isolating intermediate α-chloroketones, a step typically required when using less reactive analogs, thereby streamlining the synthetic workflow and reducing solvent waste [1].

Evidence DimensionOne-pot synthesis yield of 2-hydrazinylthiazoles
Target Compound Data83% yield under solvent-free ball-milling
Comparator Or BaselineStandard multi-step liquid-phase synthesis requiring intermediate isolation
Quantified DifferenceElimination of intermediate isolation steps while maintaining >80% yield
ConditionsMechanochemical ball-milling, sequential acid- and base-mediated reaction

For pharmaceutical manufacturing, this compound enables green, solvent-free synthetic routes to critical heterocyclic scaffolds with high atom economy.

Antibacterial profile
Head-to-head
p-Cl analog reported higher activity vs unsubstituted
Antibacterial endpoint is substituent-sensitive
Qualitative comparison; MIC values not provided

Direct Access to C-5 Unsubstituted 3-Amino-1,2,4-triazoles

In the development of biologically active 3-amino-1,2,4-triazoles, 1-phenyl-3-thiosemicarbazide allows for the direct synthesis of derivatives devoid of C-5 substitution. When reacted to form a hydrazinecarboximidamide intermediate and subsequently cyclized with trimethyl orthoformate, it provides the target triazole in high overall yields[1]. Substituting this precursor with standard 1-phenylthiourea requires a completely different, often lower-yielding pathway involving sulfonic acid intermediates to achieve the same hydrazine substitution pattern [1].

Evidence DimensionSynthetic pathway efficiency to C-5 unsubstituted 3-amino-1,2,4-triazoles
Target Compound DataDirect cyclization via hydrazinecarboximidamide intermediate
Comparator Or Baseline1-Phenylthiourea (requires prior conversion to sulfonic acid and subsequent hydrazine displacement)
Quantified DifferenceFewer synthetic steps to achieve the required N-substitution pattern
ConditionsCyclization with trimethyl orthoformate

Procuring 1-phenyl-3-thiosemicarbazide simplifies the synthetic route for medicinal chemists targeting specific 3-amino-1,2,4-triazole pharmacophores.

Tyrosinase inhibition SAR
Cross-study comparable
IC50 22.3–47.2 µM (methoxy derivatives)
Substitution fine-tunes inhibitory potency
Parent not directly measured; inferred baseline
Chelation stability
Supporting evidence
β3 ~ 10⁸ (1:3 Re-ligand)
Quantified chelation affinity for Re
12.2–14.4 N H₂SO₄, 395 nm; ligand-specific constant
Topo IV inhibition
Cross-study comparable
Derivative: MIC 50 µg/mL, IC50 14 µM
Scaffold can achieve target engagement
Data from a 4-nitrophenyl derivative; parent inferred

Trace Metal Preconcentration in Environmental Monitoring

Ideal for functionalizing silica gel or macroporous polymeric resins to create high-capacity solid-phase extraction columns for the simultaneous determination of Co, Cu, Ni, and Pb in water and food samples [1].

Mechanochemical Pharmaceutical Synthesis

Highly recommended as a precursor in green, solvent-free ball-milling workflows to produce 2-hydrazinylthiazoles and related organosulfur heterocycles without isolating toxic intermediates[2].

Medicinal Chemistry Scaffolding for Triazoles

The preferred starting material for the convergent synthesis of 3-amino-1,2,4-triazoles lacking C-5 substitution, which are critical structural motifs in the development of neuropeptide Y receptor ligands and CRF1 receptor antagonists [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Tyrosinase inhibitor SAR studies
Unsubstituted parent scaffold
Baseline inhibitory activity benchmarking
Rhenium spectrophotometric determination
Characterized 1:3 Re-ligand complex stability
Complex formation and molar absorptivity verification
Computational and spectroscopic calibration
DFT-derived electronic profile (HOMO-LUMO)
Vibrational/NMR spectral benchmarking
Antibacterial 4-arylthiosemicarbazide synthesis
Core thiosemicarbazide building block
Topoisomerase IV inhibition and Gram-positive activity screening

XLogP3

0.7

UNII

6EE7260GUN

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

645-48-7

General Manufacturing Information

Hydrazinecarbothioamide, 2-phenyl-: INACTIVE

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